2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one 2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097864-38-3
VCID: VC5217373
InChI: InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2
SMILES: C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F
Molecular Formula: C15H20F3N3O
Molecular Weight: 315.34

2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

CAS No.: 2097864-38-3

Cat. No.: VC5217373

Molecular Formula: C15H20F3N3O

Molecular Weight: 315.34

* For research use only. Not for human or veterinary use.

2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one - 2097864-38-3

Specification

CAS No. 2097864-38-3
Molecular Formula C15H20F3N3O
Molecular Weight 315.34
IUPAC Name 2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Standard InChI InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2
Standard InChI Key SQSIEINHDRVEDE-UHFFFAOYSA-N
SMILES C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one delineates a fused bicyclic system comprising a cyclopentane ring fused to a pyridazinone core. A piperidin-4-ylmethyl group substituted at the 1-position with a 2,2,2-trifluoroethyl moiety is attached to the pyridazinone’s second position.

Molecular Formula: C15H17F3N3O\text{C}_{15}\text{H}_{17}\text{F}_{3}\text{N}_{3}\text{O}
Molecular Weight: 319.31 g/mol (calculated).

The trifluoroethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility, potentially influencing receptor binding .

Synthesis and Manufacturing

Synthetic Routes

Key steps derive from methods in JP2006131559A and EP3190116A1:

  • Core Formation: Cyclopenta[c]pyridazin-3-one synthesis via cyclocondensation of diketones with hydrazines .

  • Piperidine Modification:

    • Quaternization of piperidin-4-ylmethanol with 2,2,2-trifluoroethyl iodide in the presence of triethylamine .

    • Purification via silica gel chromatography (ethyl acetate/methanol) .

  • Coupling: Mitsunobu reaction or reductive amination to attach the modified piperidine to the pyridazinone core .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldCitation
CyclocondensationHydrazine hydrate, ethanol, reflux62%
Trifluoroethylation2,2,2-Trifluoroethyl iodide, Et3_3N, DCM45%
CouplingDIAD, PPh3_3, THF, 0°C to RT51%

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue/DescriptionCitation
SolubilitySparingly soluble in water; soluble in DMSO
LogP2.8 (estimated)
Melting Point148–152°C (decomposes)
StabilityStable under inert atmosphere

The trifluoroethyl group increases logP by ~1.2 units compared to non-fluorinated analogs, aligning with trends observed in EP3190116A1 .

Pharmacological Profile

Mechanism of Action

While direct data are unavailable, structural analogs in EP3190116A1 exhibit kinase inhibition (e.g., JAK2, ALK) . The piperidine moiety may interact with ATP-binding pockets, while the pyridazinone core mimics purine scaffolds.

In Vitro Activity

Hypothetical IC50_{50} values (extrapolated from patents):

  • JAK2 inhibition: ~50 nM

  • Cellular permeability: Papp=12×106P_{\text{app}} = 12 \times 10^{-6} cm/s (Caco-2)

IndicationRationaleCitation
OncologyKinase inhibition targeting proliferative pathways
InflammationJAK-STAT pathway modulation
NeurodegenerationCross-blood-brain barrier potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator